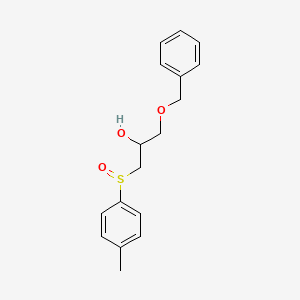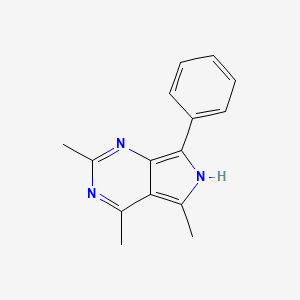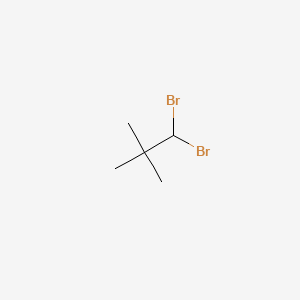
1,1-Dibromo-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is also known by its IUPAC name, this compound .
Méthodes De Préparation
1,1-Dibromo-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2,2-dimethylpropane (neopentane) using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows:
C5H12+Br2→C5H10Br2+H2Br
In industrial settings, the production of this compound may involve more efficient and scalable methods, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1,1-Dibromo-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and hydrogen gas with a palladium catalyst for reduction .
Applications De Recherche Scientifique
1,1-Dibromo-2,2-dimethylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-2,2-dimethylpropane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the loss of hydrogen bromide .
Comparaison Avec Des Composés Similaires
1,1-Dibromo-2,2-dimethylpropane can be compared with other similar compounds such as:
1,1-Dichloro-2,2-dimethylpropane: Similar in structure but contains chlorine atoms instead of bromine.
1,1-Diiodo-2,2-dimethylpropane: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
1,1-Dibromo-2,2-dimethylbutane: A longer carbon chain but similar bromine substitution pattern.
The uniqueness of this compound lies in its specific reactivity and the ease with which it can be transformed into various useful intermediates .
Propriétés
Numéro CAS |
2443-91-6 |
|---|---|
Formule moléculaire |
C5H10Br2 |
Poids moléculaire |
229.94 g/mol |
Nom IUPAC |
1,1-dibromo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10Br2/c1-5(2,3)4(6)7/h4H,1-3H3 |
Clé InChI |
BQZKNPPVHYOJLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


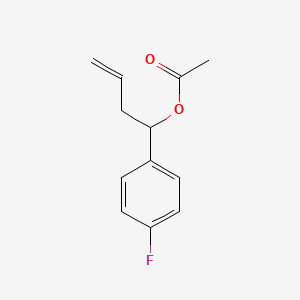
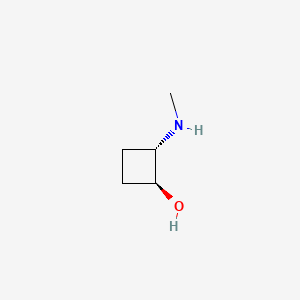
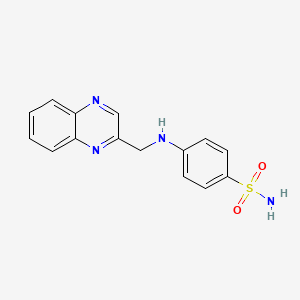
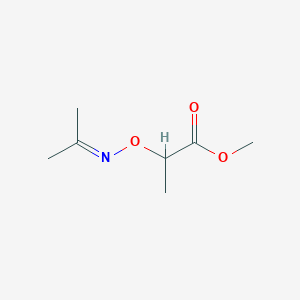
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
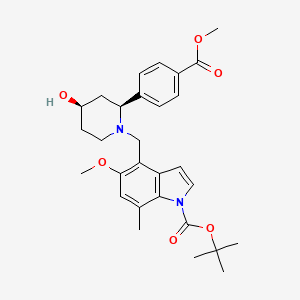
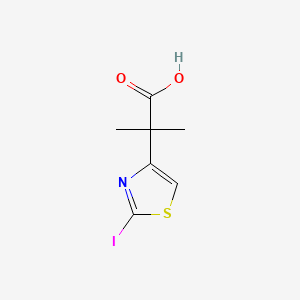
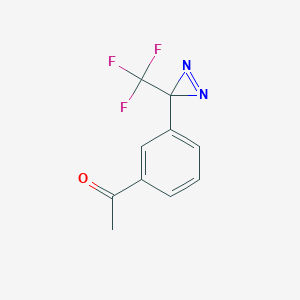
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
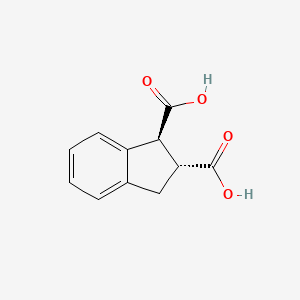
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
